

Spectral Data Analysis of 2-Acetyl-6-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-6-methoxypyridine

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This technical guide provides a comprehensive overview of the expected spectral data for **2-Acetyl-6-methoxypyridine** (CAS No: 21190-93-2). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document leverages predictive models and comparative data from analogous structures, particularly other substituted pyridines, to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of **2-Acetyl-6-methoxypyridine**.

Chemical Structure and Properties

- IUPAC Name: 1-(6-methoxypyridin-2-yl)ethan-1-one
- Molecular Formula: C₈H₉NO₂
- Molecular Weight: 151.16 g/mol [1]
- Appearance: White to light yellow or light orange crystalline powder
- Melting Point: 40-44 °C[2]
- Boiling Point: 85 °C at 0.2 mmHg[2]

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for **2-Acetyl-6-methoxypyridine** based on established principles of spectroscopy and data from similar compounds.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is predicted based on the analysis of substituent effects on the pyridine ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Notes
Acetyl-CH ₃	2.5 - 2.7	Singlet (s)	The electron-withdrawing effect of the carbonyl group deshields these protons.
Methoxy-CH ₃	3.9 - 4.1	Singlet (s)	Protons are deshielded due to the adjacent oxygen atom.
Pyridine H-3	7.3 - 7.5	Doublet (d)	Coupled to H-4.
Pyridine H-4	7.7 - 7.9	Triplet (t) or Doublet of Doublets (dd)	Coupled to H-3 and H-5.
Pyridine H-5	7.0 - 7.2	Doublet (d)	Coupled to H-4.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum is predicted based on additive models for substituted pyridines.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
Acetyl-C=O	198 - 202	The carbonyl carbon is significantly deshielded.
Acetyl-CH ₃	25 - 28	
Methoxy-CH ₃	53 - 56	
Pyridine C-2	152 - 156	Attached to the acetyl group.
Pyridine C-3	115 - 118	
Pyridine C-4	138 - 142	
Pyridine C-5	110 - 113	
Pyridine C-6	163 - 167	Attached to the methoxy group.

Infrared (IR) Spectral Data (Predicted)

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2960	Medium	Aliphatic C-H Stretch (CH ₃)
~1700-1720	Strong	C=O Stretch (Aromatic Ketone)[3]
~1580-1610	Medium-Strong	C=C and C=N Ring Stretching
~1450-1480	Medium	CH ₃ Bending
~1250-1300	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1020-1050	Medium	Symmetric C-O-C Stretch (Aryl Ether)

Mass Spectrometry (MS) Data (Predicted)

The predicted mass spectrum is based on electron ionization (EI), which is expected to show the molecular ion and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
151	Moderate	[M] ⁺ (Molecular Ion)
136	Strong	[M - CH ₃] ⁺
120	Moderate	[M - OCH ₃] ⁺
108	Moderate	[M - COCH ₃] ⁺
78	Strong	[Pyridine ring fragment] ⁺
43	Strong	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Acetyl-6-methoxypyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of TMS as an internal standard.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Optimize the spectral width to cover the expected chemical shift range.
 - Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Film: If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:

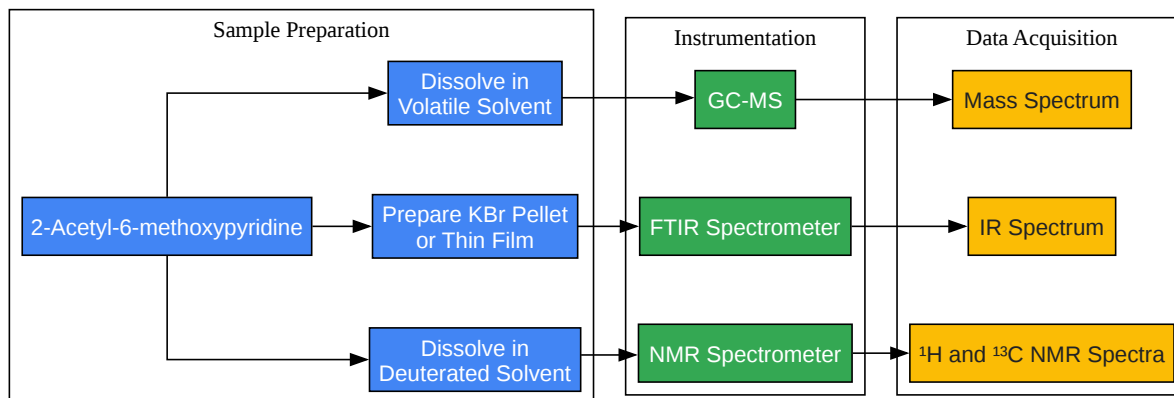
- Record a background spectrum of the empty sample compartment or the KBr pellet holder.
- Place the sample in the spectrometer and record the spectrum.
- Typically, spectra are collected in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
- GC Conditions (for GC-MS):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.
- MS Conditions (EI):
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).

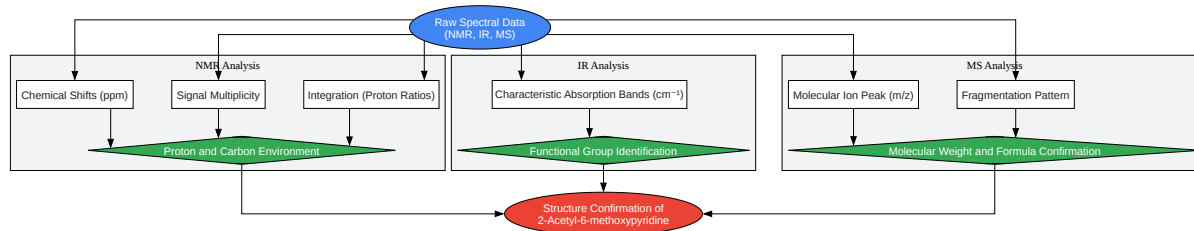
Workflow and Data Analysis

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships in data interpretation.



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Caption: General workflow for acquiring NMR, IR, and MS spectral data.



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Caption: Logical flow for the interpretation of combined spectral data.

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References

- 1. scbt.com [scbt.com]
- 2. 2-ACETYL-6-METHOXYPYRIDINE 97 CAS#: 21190-93-2 [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
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